3-(1-Isobutyrylpiperidin-4-yl)indolin-2-one
Description
3-(1-Isobutyrylpiperidin-4-yl)indolin-2-one is a synthetic indolin-2-one derivative featuring a substituted piperidine moiety at the 3-position. The indolin-2-one core is a privileged scaffold in medicinal chemistry, known for its versatility in interacting with diverse biological targets, including kinases, receptors, and bacterial enzymes .
Properties
IUPAC Name |
3-[1-(2-methylpropanoyl)piperidin-4-yl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)17(21)19-9-7-12(8-10-19)15-13-5-3-4-6-14(13)18-16(15)20/h3-6,11-12,15H,7-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJJMJXERQKTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isobutyrylpiperidin-4-yl)indolin-2-one typically involves the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, 4-piperidone can be reacted with an appropriate alkylating agent to form the desired piperidine derivative.
Isobutyrylation: The final step involves the introduction of the isobutyryl group. This can be achieved through an acylation reaction using isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isobutyrylpiperidin-4-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperidine ring or the indolin-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Isobutyrylpiperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Indolin-2-one Derivatives
Antibacterial Activity: Nitroimidazole Hybrids
Compounds with a 3-(substituted methylene)indolin-2-one scaffold hybridized with nitroimidazole exhibit potent antibacterial activity. For instance, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one demonstrated exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.0625–0.125 μg/mL . This activity is attributed to the nitroimidazole moiety, which generates reactive nitro radicals under anaerobic conditions, disrupting bacterial DNA . In contrast, derivatives lacking nitroimidazole (e.g., diarylpyrazolyl-substituted indolin-2-ones) showed weaker activity (MICs: 8–64 μg/mL) against Gram-positive bacteria .
Table 1: Antibacterial Activity of Selected Indolin-2-one Derivatives
Anticancer Activity: Kinase-Targeting Derivatives
The 3,5-substituted indolin-2-one framework is critical for tyrosine kinase inhibition. SU5402, a 3-pyrrole-substituted derivative, selectively inhibits FGFR and VEGFR with IC₅₀ values in the nanomolar range . Modifications at the 5-position (e.g., halogenation or hydrophobic groups) enhance antiproliferative effects. For example, compound 1g (3-pyrrole, 5-chloro substitution) inhibited tumor cell proliferation at <1 μM . Similarly, quinoline-substituted derivatives (e.g., LM01-LM11) demonstrated efficacy in ovarian cancer models by inducing apoptosis .
Table 2: Anticancer Activity of Selected Indolin-2-one Derivatives
Structural and Electronic Modulations
The electronic environment of the indolin-2-one core significantly impacts bioactivity. For example:
- Nitro group at C5 : Enhances antioxidant and antibacterial activity by stabilizing radical intermediates .
- α,β-unsaturated carbonyl groups : Found in supercinnamaldehydes (SCAs), these act as Michael acceptors, covalently binding to cysteine residues in thioredoxin reductase, inducing cytotoxicity (IC₅₀: 2–10 μM) .
- Piperidine substitutions : Increase solubility and blood-brain barrier penetration, as seen in neuroprotective azaindolin-2-ones .
Pharmacokinetic Considerations
- N-Alkylation : Derivatives like N-butyl-SCA showed enhanced cytotoxicity (IC₅₀: 1.2 μM) due to improved membrane permeability .
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